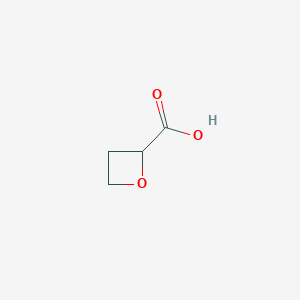

Oxetane-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCXAZCRQJSFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585719 | |

| Record name | Oxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864373-47-7 | |

| Record name | Oxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oxetane-2-carboxylic Acid: A Technical Guide to its Fundamental Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-2-carboxylic acid, a unique heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science. Its rigid, four-membered oxetane (B1205548) ring imparts desirable physicochemical properties to molecules, such as improved solubility, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery.[1] This technical guide provides an in-depth overview of the core properties of this compound, including its chemical and physical characteristics, spectroscopic data, and key experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₄H₆O₃.[2] The strained four-membered ring is a key structural feature, influencing its reactivity and conformational properties.[2] The carboxylic acid group at the 2-position provides a handle for further chemical modifications, such as amide bond formation.[3] The compound can exist as (R) and (S) stereoisomers.[4]

A critical and unexpected property of this compound is its intrinsic instability, leading to spontaneous isomerization into a more stable lactone structure.[2] This transformation can occur under mild conditions, including storage at room temperature, and is accelerated by gentle heating.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₃ | [2] |

| Molecular Weight | 102.09 g/mol | [2] |

| CAS Number | 864373-47-7 | [2] |

| (S)-isomer CAS | 2241107-29-7 | [5] |

| Physical State | Solid | [4] |

| Boiling Point | 244.2 °C at 760 mmHg | [1] |

| Density | 1.375 g/cm³ | [3] |

| Flash Point | 115.072 °C | [3] |

| LogP | -0.1401 | [5] |

| Topological Polar Surface Area | 46.53 Ų | [5] |

| Storage Temperature | 4°C for (S)-isomer, Freezer for (S)-isomer from another source | [4][5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While actual spectra can be obtained from commercial suppliers, predicted data provides a useful reference.[6][7]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 5.19 | dd, J = 9.2, 6.6Hz | 1H | H-2 |

| 4.68-4.87 | m | 2H | H-4 |

| 3.01-3.21 | m | 1H | H-3 |

| 2.70-2.90 | m | 1H | H-3 |

Prediction Source: iChemical[3]

Note: Actual ¹H and ¹³C NMR, IR, and mass spectrometry data are available from various chemical suppliers and in the supporting information of peer-reviewed publications.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound, based on descriptions in the scientific literature.

Synthesis of this compound via Hydrogenation

This protocol is based on the synthesis of this compound from an alkene precursor.

Materials:

-

Alkene precursor (e.g., 2-methyleneoxetane)

-

Palladium on charcoal (10% w/w)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for hydrogenation

Procedure:

-

In a suitable reaction vessel, dissolve the alkene precursor in methanol under an inert atmosphere.

-

Carefully add the palladium on charcoal catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Monitoring the Isomerization of this compound to a Lactone

This protocol describes a method to observe the spontaneous isomerization of this compound.

Materials:

-

Purified this compound

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Dissolve a known quantity of purified this compound in a deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to confirm the purity of the starting material.

-

Store the NMR tube at room temperature.

-

Periodically (e.g., weekly or monthly) acquire a ¹H NMR spectrum of the sample.

-

Integrate the signals corresponding to this compound and the newly forming lactone to quantify the extent of isomerization over time.

-

For accelerated isomerization studies, the sample can be gently heated (e.g., at 50 °C) and monitored more frequently.[2]

Biological Significance and Signaling Pathways

While this compound itself has not been extensively studied for its direct biological activity, the oxetane motif is a key pharmacophore in numerous biologically active compounds. Oxetane-containing molecules have been developed as agonists for receptors such as the Glucagon-like peptide-1 receptor (GLP-1R), which is a critical target in the treatment of type 2 diabetes and obesity.[8][9]

Activation of GLP-1R by an agonist initiates a cascade of intracellular events, primarily through the Gαs/cAMP signaling pathway.[10][11] This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), ultimately resulting in enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[11]

Below is a diagram illustrating the generalized GLP-1R cAMP signaling pathway that can be activated by oxetane-containing agonists.

Caption: GLP-1R cAMP signaling pathway activated by an oxetane-containing agonist.

Conclusion

This compound is a fascinating and synthetically useful molecule with a unique set of properties. Its inherent instability leading to lactonization is a critical consideration for its synthesis, storage, and application. The oxetane motif, as exemplified by this compound, continues to be a valuable component in the design of novel therapeutics. This guide provides a foundational understanding of its core characteristics to aid researchers in harnessing its potential in their scientific endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound (864373-47-7) for sale [vulcanchem.com]

- 3. This compound, CAS No. 864373-47-7 - iChemical [ichemical.com]

- 4. (2S)-oxetane-2-carboxylic acid | 2241107-29-7 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 864373-47-7|this compound|BLD Pharm [bldpharm.com]

- 7. (2R)-oxetane-2-carboxylic acid(2200583-25-9) 1H NMR spectrum [chemicalbook.com]

- 8. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2S)-Oxetane-2-Carboxylic Acid for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S)-oxetane-2-carboxylic acid, a valuable building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a known synthetic pathway, and a critical discussion on its inherent instability and isomerization.

Core Compound Identity and Structure

(2S)-Oxetane-2-carboxylic acid is a saturated heterocyclic compound featuring a four-membered oxetane (B1205548) ring with a carboxylic acid substituent at the C2 position in the (S) configuration. The strained oxetane ring imparts unique conformational constraints and physicochemical properties that are increasingly leveraged in drug design to modulate parameters such as metabolic stability, aqueous solubility, and lipophilicity.

Chemical Structure:

-

IUPAC Name: (2S)-Oxetane-2-carboxylic acid

-

CAS Number: 2241107-29-7[1]

-

Racemic CAS Number: 864373-47-7[1]

-

Molecular Formula: C₄H₆O₃

-

SMILES: O=C([C@H]1OCC1)O

Physicochemical and Computed Properties

The properties of (2S)-oxetane-2-carboxylic acid make it an attractive scaffold for introducing polarity and three-dimensionality into drug candidates. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Weight | 102.09 g/mol | [1] |

| Physical State | Solid | [1] |

| Boiling Point | 244.2 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| LogP | -0.87 | [1] |

| Flash Point | 115.1 ± 18.9 °C | [1] |

Synthesis and Experimental Protocols

A frequently cited method for the synthesis of oxetane-2-carboxylic acid is detailed in patent literature and involves a two-step process starting from 3-oxetanone.[2]

Experimental Protocol: Synthesis of this compound

-

Preparation of the Alkene Precursor: The synthesis begins with the formation of an alkene precursor from commercially available 3-oxetanone.[1][2] This step introduces the carbon framework necessary for the target carboxylic acid.

-

Hydrogenation: The alkene precursor is then subjected to hydrogenation.[2] This reduction is typically carried out using a palladium on charcoal (Pd/C) catalyst in a methanol (B129727) solvent to smoothly yield the saturated this compound.[2]

While this guide outlines the general synthetic strategy, researchers should consult the primary patent literature for specific reaction conditions, stoichiometry, and purification procedures.[2]

Critical Instability and Isomerization

A crucial consideration for researchers working with this compound is its inherent instability. Under mild conditions, including storage at room temperature, the molecule is prone to spontaneous isomerization into a more stable lactone structure.[1][2]

This transformation is understood to proceed without the need for an external catalyst via an intramolecular mechanism:[1]

-

Intramolecular Protonation: The carboxylic acid moiety protonates the oxygen atom of the strained oxetane ring.

-

Intermediate Formation: This leads to the formation of a dually activated intermediate with a protonated oxetane and a deprotonated carboxylate.

-

Nucleophilic Attack and Ring Opening: The carboxylate then acts as an intramolecular nucleophile, attacking the activated ring and causing it to open.

-

Lactone Formation: The subsequent ring closure results in the formation of a thermodynamically more stable lactone.

Studies have documented the rate of this isomerization, with approximately 7% conversion to the lactone after one week at room temperature, 16% after one month, and complete isomerization after one year.[1][2] This instability has significant implications for the synthesis, purification, storage, and handling of oxetane-carboxylic acids and must be taken into account during drug development workflows, particularly in reactions that require heating.[2]

References

An In-depth Technical Guide to the Spectral Data and Analysis of Oxetane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Oxetane-2-carboxylic acid, a strained four-membered heterocyclic compound, is a valuable building block in medicinal chemistry and organic synthesis. Its unique three-dimensional structure can impart desirable physicochemical properties to molecules, such as improved solubility and metabolic stability. However, the inherent ring strain also presents significant challenges in its synthesis, storage, and characterization. This technical guide provides a comprehensive overview of the spectral data for this compound and a detailed analysis of its notable instability, which leads to spontaneous isomerization.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₄H₆O₃.[1][2] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [1][2] |

| Molecular Weight | 102.09 g/mol | [2][3] |

| Monoisotopic Mass | 102.031694049 Da | [3] |

| CAS Number | 864373-47-7 | [1][3] |

| Physical State | Solid | [1] |

| Boiling Point | 244.2 ± 33.0 °C at 760 mmHg | [1] |

| Flash Point | 115.1 ± 18.9 °C | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

Spectroscopic Data

Detailed experimental spectral data for pure, isolated this compound is scarce in the literature, largely due to its inherent instability. The data presented below is a combination of predicted values and expected characteristics based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for monitoring the integrity of this compound. The following table outlines the predicted proton (¹H) NMR spectral data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 5.19 | dd (J = 9.2, 6.6 Hz) | 1H | H-2 (methine) | [4] |

| 4.68 - 4.87 | m | 2H | H-4 (methylene) | [4] |

| 3.01 - 3.21 | m | 1H | H-3 (methylene) | [4] |

| 2.70 - 2.90 | m | 1H | H-3 (methylene) | [4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and the oxetane (B1205548) ring.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1700 - 1725 | Strong | C=O stretch | Carboxylic Acid |

| ~980 | Strong | C-O-C stretch | Oxetane Ring |

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and potential fragmentation patterns of the molecule.

Table 3: Mass Spectrometry Data

| Parameter | Value | Notes | Reference |

| Molecular Ion [M]⁺ | m/z ≈ 102.03 | Corresponds to the monoisotopic mass. May be weak. | [3] |

| Primary Fragmentation | Acylium Ion (R-CO⁺) | Alpha cleavage of the C-COOH bond is a common pathway for carboxylic acid derivatives. | [5] |

Experimental Protocols

The characterization of this compound requires careful execution of synthesis and analysis to minimize degradation.

Synthesis of this compound

Two common methods for the synthesis of oxetane-carboxylic acids are:

-

Hydrogenation of an Alkene Precursor : A widely cited method involves the hydrogenation of 3-methylenethis compound using a palladium on charcoal (Pd/C) catalyst in a methanol (B129727) solvent. This reaction smoothly yields the saturated this compound.[6][7]

-

Saponification of Esters : The target acid can also be prepared by the simple saponification of its corresponding methyl or ethyl ester using a base like sodium hydroxide (B78521) (NaOH), followed by careful acidification.[6]

It is critical to use the product immediately after synthesis and purification, as significant isomerization can occur even during short-term storage.[6][7]

Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data are employed, with special consideration for the compound's stability.

-

NMR Spectroscopy : Samples should be prepared fresh in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed promptly. ¹H NMR spectra can be acquired on a 400 or 500 MHz spectrometer. Analysis should be conducted at room temperature to avoid accelerating the isomerization process.[8]

-

IR Spectroscopy : The IR spectrum is typically recorded using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the exact mass of the molecular ion.

Key Analytical Challenge: Spontaneous Isomerization

A critical finding for anyone working with this compound is its inherent instability. The compound readily and spontaneously isomerizes into a more stable lactone (a cyclic ester), particularly upon storage at room temperature or with gentle heating.[1][6] This transformation proceeds without the need for an external catalyst.[1]

Timeline of Isomerization at Room Temperature:

-

After 1 week: Approximately 7% conversion to the lactone impurity is observed.[6][7]

-

After 1 month: The impurity level increases to around 16%.[6][7]

-

After 1 year: The compound completely isomerizes into the lactone.[6][7]

This instability has profound implications for its use in synthesis and for the interpretation of analytical data. Any reaction involving heating this compound is likely to yield products derived from the lactone rather than the acid itself.[6] Therefore, ¹H NMR analysis immediately after synthesis is mandatory to confirm the purity and structural integrity of the compound before its use in subsequent steps.

The diagram below illustrates the synthesis of this compound and its subsequent isomerization pathway, which represents the primary analytical challenge.

References

- 1. This compound (864373-47-7) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C4H6O3 | CID 16244495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 864373-47-7 - iChemical [ichemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

The Oxetane Ring: A Historical and Technical Guide to its Discovery in Natural Products

For Researchers, Scientists, and Drug Development Professionals

The four-membered oxetane (B1205548) ring, once a synthetic curiosity, has emerged as a significant motif in natural product chemistry and drug discovery. Its presence in complex molecular architectures often imparts potent and unique biological activities. This technical guide provides an in-depth exploration of the discovery and history of oxetane-containing natural products, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and synthetic pathways.

A Timeline of Discovery: From Obscurity to a Cornerstone of Medicinal Chemistry

The journey of oxetane-containing natural products began in the latter half of the 20th century, with paclitaxel (B517696) (Taxol) being the most prominent and impactful discovery.[1][2] The timeline below highlights the key milestones in the isolation and characterization of seminal oxetane-containing natural products.

-

1971: Paclitaxel (Taxol) is first isolated from the bark of the Pacific yew, Taxus brevifolia.[2] Its complex structure, including the novel oxetane ring, presented a significant challenge for characterization.

-

1984: Oxetin, the first natural product to be recognized as possessing an oxetane ring, is isolated from the fermentation broth of a Streptomyces sp.[1]

-

1986: Oxetanocin A is isolated from the bacterium Bacillus megaterium.[3] This discovery further highlighted that the oxetane motif was not exclusive to plant-derived metabolites.

-

2000: Merrilactone A, a sesquiterpenoid with neurotrophic activity, is isolated from the plant Illicium merrillianum.[4]

Quantitative Overview of Key Oxetane-Containing Natural Products

The following table summarizes key quantitative data for the prominent oxetane-containing natural products discussed in this guide.

| Natural Product | Year of Discovery | Natural Source | Biological Activity |

| Paclitaxel (Taxol) | 1971 | Taxus brevifolia (Pacific Yew) | Anticancer (microtubule stabilization)[5] |

| Oxetin | 1984 | Streptomyces sp. (OM-2317) | Antimetabolite, Herbicidal, Glutamine Synthetase Inhibitor[1] |

| Oxetanocin A | 1986 | Bacillus megaterium (NK84-0218) | Antiviral, Antitumor, Antimicrobial (DNA polymerase inhibition)[3][6] |

| Merrilactone A | 2000 | Illicium merrillianum | Neurotrophic activity[4][7] |

Experimental Protocols: Isolation and Characterization

The isolation and characterization of oxetane-containing natural products require meticulous experimental procedures. Below are detailed methodologies for the extraction and purification of paclitaxel and a general protocol for the isolation of microbial-derived oxetanes.

Isolation of Paclitaxel from Taxus brevifolia

This protocol outlines a typical procedure for the extraction and purification of paclitaxel from the bark of the Pacific yew.

1. Extraction:

- Air-dried and powdered bark of Taxus brevifolia is macerated in methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours.

- The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

2. Partitioning:

- The crude extract is suspended in water and partitioned with n-hexane to remove non-polar impurities.

- The aqueous layer is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform, to isolate the taxanes.

- The organic phase is collected and evaporated to dryness.

3. Chromatographic Purification:

- Silica (B1680970) Gel Chromatography: The taxane-enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297). Fractions are monitored by thin-layer chromatography (TLC).

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing paclitaxel are further purified by RP-HPLC on a C18 column using a water/acetonitrile gradient.

4. Crystallization:

- The purified paclitaxel fraction is concentrated, and the compound is crystallized from a suitable solvent system, such as acetone/hexane, to yield pure paclitaxel.

5. Structure Elucidation:

- The structure of the isolated paclitaxel is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and X-ray crystallography.[8]

General Protocol for Isolation of Microbial Oxetane-Containing Natural Products (e.g., Oxetin, Oxetanocin A)

This protocol provides a general workflow for the isolation of oxetane-containing metabolites from bacterial fermentation broths.

1. Fermentation:

- The producing microorganism (Streptomyces sp. for oxetin, Bacillus megaterium for oxetanocin A) is cultured in a suitable liquid medium under optimal conditions for metabolite production.

2. Extraction:

- The fermentation broth is centrifuged to separate the mycelium from the supernatant.

- The supernatant is extracted with a suitable organic solvent, such as ethyl acetate or butanol, to partition the desired metabolite into the organic phase.

3. Purification:

- The organic extract is concentrated and subjected to a series of chromatographic steps, which may include:

- Adsorption chromatography on silica gel or alumina.

- Ion-exchange chromatography.

- Size-exclusion chromatography.

- Preparative HPLC.

4. Characterization:

- The purified compound is characterized using spectroscopic methods (NMR, MS) to determine its chemical structure. For oxetin, X-ray diffraction was also used for structural elucidation.[1]

Signaling Pathways and Mechanisms of Action

The biological activity of oxetane-containing natural products is often attributed to their interaction with specific cellular targets, triggering distinct signaling pathways.

Paclitaxel: Microtubule Stabilization and Apoptosis

Paclitaxel's anticancer activity stems from its ability to bind to β-tubulin, a subunit of microtubules.[5] This binding stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability required for normal mitotic spindle function. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis through various signaling cascades, including the activation of c-Jun N-terminal kinase (JNK).[9]

Caption: Paclitaxel-induced microtubule stabilization and apoptosis pathway.

Oxetanocin A: Inhibition of DNA Polymerase

Oxetanocin A and its derivatives act as nucleoside analogs that, after intracellular phosphorylation to their triphosphate forms, inhibit viral and cellular DNA polymerases.[5][6] This inhibition leads to the termination of DNA chain elongation, thereby halting DNA replication and exerting antiviral and antitumor effects.

Caption: Mechanism of DNA polymerase inhibition by Oxetanocin A.

Experimental and Synthetic Workflows

The complex structures of oxetane-containing natural products have made them challenging targets for total synthesis. The following diagrams illustrate the key stages in the isolation of paclitaxel and a simplified workflow for the total synthesis of merrilactone A.

Experimental Workflow: Isolation of Paclitaxel

Caption: Workflow for the isolation of paclitaxel from Taxus brevifolia.

Logical Relationship: Total Synthesis of (±)-Merrilactone A (Danishefsky's Approach)

The total synthesis of merrilactone A by Danishefsky and co-workers is a landmark achievement in natural product synthesis. A key step involves a free-radical cyclization to construct the highly congested core of the molecule.

Caption: Key logical steps in the total synthesis of (±)-Merrilactone A.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Zhang/Zhang Synthesis of Merrilactone A [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Oxetane-2-Carboxylic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with superior pharmacological profiles is a perpetual driver of innovation in medicinal chemistry. Among the molecular scaffolds that have garnered significant attention, the oxetane (B1205548) ring—a strained four-membered ether—has emerged as a powerful tool for modulating the properties of bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of novel derivatives of oxetane-2-carboxylic acid, a key building block for introducing this valuable motif. We will delve into the synthesis, diverse biological applications, structure-activity relationships, and key experimental methodologies, offering a critical resource for professionals in drug discovery and development.

The Oxetane Motif: A Primer on its Physicochemical Impact

The utility of the oxetane ring stems from its unique combination of structural and electronic properties. Its small, rigid, and polar nature allows it to serve as an effective bioisostere for commonly used but often problematic functional groups like gem-dimethyl and carbonyl groups.[3][4][5] The introduction of an oxetane moiety into a lead compound can confer a multitude of benefits:

-

Enhanced Aqueous Solubility: The polar oxygen atom within the non-planar ring structure can significantly improve a molecule's solubility, a critical factor for oral bioavailability.[1][5]

-

Improved Metabolic Stability: Replacing metabolically labile groups (like gem-dimethyl) with a stable oxetane ring can block sites of oxidation, thereby increasing the compound's half-life.[1][4]

-

Reduced Lipophilicity: In an era where "lipophilic burden" is a major concern for attrition in drug development, the oxetane ring offers a polar alternative to greasy hydrocarbon moieties, helping to optimize LogP/LogD values.[6]

-

Basicity Attenuation: The strong electron-withdrawing inductive effect of the oxetane oxygen can decrease the pKa of nearby basic nitrogen atoms, a tactic used to fine-tune pharmacokinetic properties and reduce off-target effects like hERG inhibition.[2][4]

-

Vectorial Exit and Conformational Lock: The three-dimensional character of the oxetane ring can influence the conformation of a molecule, locking it into a bioactive shape and providing an exit vector to explore new binding pockets.[1][2]

Synthesis and a Critical Consideration: The Isomerization of Oxetane-Carboxylic Acids

This compound serves as a versatile starting material for a variety of derivatives, typically via amide coupling or other transformations of the carboxylic acid group.[7] However, a crucial and relatively recent discovery is the inherent instability of certain oxetane-carboxylic acids. These compounds can undergo a spontaneous, intramolecular ring-opening isomerization to form more stable lactone structures, even under mild conditions such as storage at room temperature.[6][7][8] This transformation, which does not require an external catalyst, has significant implications for synthesis, purification, storage, and the interpretation of biological data.[6] Researchers must exercise caution and regularly assess the purity of these intermediates.

Caption: Spontaneous isomerization of an oxetane-carboxylic acid.

Biological Activities and Therapeutic Applications

The strategic incorporation of oxetane moieties has led to the discovery and optimization of potent molecules across various disease areas.

The most prominent examples of oxetane-containing drugs are the taxane (B156437) anticancer agents, including Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[1][4] In these natural products, the oxetane D-ring is crucial for binding to microtubules and inducing cell cycle arrest.[4]

Beyond natural products, oxetanes are key features in modern targeted therapies. For example, the incorporation of an oxetane was critical in developing potent and selective inhibitors for various kinases and epigenetic targets.

-

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition: In the development of PRMT5 inhibitors, replacing a less stable group with an oxetane moiety led to compound 51 , which exhibited a potent enzymatic IC50 of 4.2 nM, excellent pharmacokinetic profiles, and significant antitumor efficacy in xenograft models.[1]

-

Enhancer of Zeste Homolog 2 (EZH2) Inhibition: An oxetane fragment was instrumental in improving the oral bioavailability of EZH2 inhibitors developed by Pfizer, overcoming issues of extensive metabolism and poor permeability in the lead compound.[4]

The unique properties of oxetanes make them ideal for optimizing enzyme inhibitors.

-

Aldehyde Dehydrogenase 1A (ALDH1A) Inhibition: A pyrazolopyrimidinone (B8486647) lead compound for ALDH1A1 inhibition (IC50 = 0.9 μM) suffered from poor metabolic stability. Guided by structural biology, an oxetane-containing analogue (Compound 6 ) was developed, demonstrating significantly improved potency (IC50 = 0.08 to 0.25 μM) and metabolic stability.[1]

-

Matrix Metalloproteinase-13 (MMP-13) Inhibition: To improve the poor metabolic stability and solubility of a potent MMP-13 inhibitor, the replacement of a methyl group with an oxetane unit resulted in analogues that maintained low nanomolar potency (Ki = 2.7 nM for the parent) while dramatically improving their drug-like properties.[1]

Oxetane derivatives have shown significant promise as antiviral agents.

-

Respiratory Syncytial Virus (RSV) Inhibition: An oxetane-substituted pyridine (B92270) derivative (Compound 57, AZ-27 ) emerged as a highly potent inhibitor of the RSV L protein (EC50 = 10 nM). The oxetane spiro-fused piperidine (B6355638) moiety was key to its high potency and favorable pharmacokinetic profile.[1]

Quantitative Data Summary

The following tables summarize the impact of incorporating an oxetane moiety on the biological activity and physicochemical properties of selected compounds.

Table 1: Enhancement of Biological Potency

| Compound ID/Description | Target | Activity (IC50/EC50/Ki) | Key Contribution of Oxetane | Reference |

| Compound 6 | ALDH1A Subfamily | 0.08 - 0.25 µM | Improved potency and metabolic stability over parent (0.9 µM) | [1] |

| Compound 51 | PRMT5 | 4.2 nM | Potent inhibition and excellent in vivo efficacy | [1] |

| Compound 57 (AZ-27) | RSV L Protein | 10 nM | High potency and improved pharmacokinetic profile | [1] |

| MMP-13 Inhibitor (36/37) | MMP-13 | Low nM | Maintained potency of parent (Ki = 2.7 nM) with improved properties | [1] |

Table 2: Improvement of Physicochemical and Pharmacokinetic Properties

| Lead Compound | Modified Compound (with Oxetane) | Property Improved | Quantitative Change (Example) | Reference |

| Bicyclic lactam 4 (EZH2i) | Oxetane derivative | Oral Bioavailability | Overcame extensive metabolism (HLM Cl = 169 µL/min/mg) and poor permeability | [4] |

| Pyrazolopyrimidinone 5 (ALDH1Ai) | Compound 6 | Metabolic Stability | Significantly improved over parent compound | [1] |

| MMP-13 Inhibitor 35 | Compounds 36 & 37 | Aqueous Solubility & Metabolic Stability | Significantly improved over parent compound | [1] |

| Entospletinib Lead (Syk inhibitor) | Oxetane-piperazine analogue | T/B Cell Selectivity | T/B ratio doubled from 5 to 10 by reducing amine pKa | [2] |

Experimental Protocols: Generalized Methodologies

Detailed experimental procedures are specific to each study. However, this section outlines the general principles of key assays used to evaluate this compound derivatives.

Caption: A generalized workflow for oxetane-based drug optimization.

-

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

-

Materials: Purified recombinant enzyme, specific peptide or protein substrate, ATP, inhibitor compound (serially diluted), assay buffer, and a detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescent peptide).

-

General Procedure:

-

The inhibitor is pre-incubated with the enzyme in the assay buffer in a microplate.

-

The reaction is initiated by adding a mixture of the substrate and ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The reaction is stopped, and the detection reagent is added to quantify product formation or ATP consumption.

-

Luminescence, fluorescence, or absorbance is measured using a plate reader.

-

Data is normalized to controls (0% and 100% inhibition), and the IC50 value is calculated using non-linear regression analysis.

-

-

Objective: To determine the concentration of the compound that inhibits cell growth or viability by 50% (GI50 or IC50).

-

Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), serially diluted test compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).

-

General Procedure:

-

Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

-

The culture medium is replaced with a medium containing serially diluted concentrations of the oxetane derivative.

-

Plates are incubated for a standard period (e.g., 72 hours) in a humidified incubator (37°C, 5% CO2).

-

The viability reagent is added to each well according to the manufacturer's protocol.

-

After a short incubation, the signal (absorbance or luminescence) is read.

-

IC50/GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

-

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

-

Materials: Liver microsomes (human, rat, or mouse), NADPH (cofactor), test compound, and a control compound with known stability (e.g., Verapamil).

-

General Procedure:

-

The test compound is incubated with liver microsomes in a buffer at 37°C.

-

The reaction is initiated by adding NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in the aliquots is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

-

Signaling Pathways and Mechanism of Action

Oxetane-containing inhibitors often target key nodes in cellular signaling pathways that drive disease. For instance, kinase inhibitors block the phosphorylation cascade that leads to cell proliferation and survival.

Caption: Inhibition of a signaling pathway by an oxetane derivative.

Conclusion and Future Directions

This compound and its derivatives represent a validated and increasingly vital component of the medicinal chemist's toolkit. The ability of the oxetane motif to confer substantial improvements in potency, selectivity, and pharmacokinetic properties ensures its continued application in the pursuit of novel therapeutics.[1][2] Future research will likely focus on developing novel, stereoselective synthetic routes to access more complex oxetane structures and further exploring their application as bioisosteres for other functional groups.[7] As our understanding of the subtle interplay between three-dimensional structure and biological function deepens, the strategic use of strained ring systems like oxetanes will undoubtedly lead to the next generation of innovative medicines.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (864373-47-7) for sale [vulcanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

mechanism of action of oxetane compounds in biological systems

An in-depth technical guide for researchers, scientists, and drug development professionals on the .

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The oxetane (B1205548) ring, a four-membered cyclic ether, has emerged from a position of relative obscurity to become a valuable and frequently employed motif in modern drug discovery.[1][2][3] Historically, the inherent ring strain of this heterocycle led to concerns about its chemical stability. However, extensive research has demonstrated that appropriate substitution patterns, particularly 3,3-disubstitution, confer significant stability, transforming the oxetane from a synthetic curiosity into a powerful tool for medicinal chemists.[1][2]

The primary mechanism of action of the oxetane moiety in biological systems is not typically through direct, high-affinity interactions with protein targets. Instead, its principal role is that of a "bioisostere"—a substituent that mimics the size and shape of other common chemical groups but possesses distinct electronic and physicochemical properties.[4][5] Oxetanes are frequently used as surrogates for gem-dimethyl and carbonyl groups.[4][5][6] This bioisosteric replacement strategy allows for the fine-tuning of a drug candidate's properties to overcome common developmental hurdles such as poor solubility, rapid metabolic degradation, and off-target toxicity.[1][6][7]

This technical guide will provide a comprehensive overview of the mechanisms by which oxetane compounds exert their effects in biological systems. We will delve into their role in modulating key physicochemical and pharmacokinetic properties, present case studies of oxetane-containing drugs and clinical candidates, and provide detailed experimental protocols for relevant assays.

Core Mechanism: Physicochemical Property Modulation

The strategic incorporation of an oxetane ring into a drug candidate can profoundly influence its molecular properties. This modulation is the cornerstone of the oxetane's utility and the primary mechanism through which it enhances biological activity. The compact, polar, and three-dimensional nature of the oxetane ring allows it to confer several advantages.[2][6]

dot graph TD A[Lead Compound withSuboptimal Properties(e.g., Low Solubility, High Clearance)] -- "Incorporate Oxetane Moiety" --> B{Oxetane as Bioisostere}; B -- "Replaces gem-dimethyl group" --> C[Increase Polarity & Solubility]; B -- "Replaces carbonyl group" --> D[Increase Metabolic Stability]; B -- "Proximal to Basic Nitrogen" --> E[Decrease pKa(Reduce hERG liability)]; C -- "Improved PhysicochemicalProfile" --> F[Enhanced Biological Activity& Pharmacokinetics]; D -- "Improved ADMEProperties" --> F; E -- "Reduced Off-TargetEffects" --> F; F -- "Optimization" --> G[Optimized Drug Candidate];

end caption: "Workflow for the Application of Oxetane Moieties in Drug Discovery."

Enhancement of Aqueous Solubility

Poor aqueous solubility is a major cause of attrition in drug development, as it often leads to low and variable oral bioavailability. The oxetane ring, being a polar motif, can significantly enhance the solubility of a compound when it replaces a non-polar group like a gem-dimethyl moiety.[4] This increase in polarity is achieved without a substantial increase in molecular weight, making it an efficient strategy for improving the overall druglike properties of a molecule.[2]

Improvement of Metabolic Stability

Oxetane rings are generally more resistant to metabolic degradation than many other functional groups.[8][9] When used as a carbonyl surrogate, for instance, the oxetane is not susceptible to the same reductive metabolic pathways.[9] Furthermore, their incorporation can block metabolically labile sites within a molecule.[4] While cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism, it has been shown that oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), representing a non-oxidative clearance pathway that can reduce the risk of CYP-mediated drug-drug interactions.[10][11]

Modulation of Lipophilicity and Basicity

The lipophilicity of a drug, often measured as its distribution coefficient (LogD), is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME). The polar nature of the oxetane ring can effectively reduce the lipophilicity of a compound.[1]

A particularly impactful application of oxetanes is the attenuation of the basicity (pKa) of adjacent nitrogen atoms.[2] The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine. This is highly advantageous as high basicity can lead to off-target effects, such as inhibition of the hERG potassium channel (a key contributor to cardiac toxicity), and can also result in high tissue accumulation.[1][2]

Case Studies: Oxetane-Containing Compounds in Action

The theoretical benefits of incorporating oxetanes are borne out by numerous examples of successful drug discovery programs. In some instances, the oxetane moiety also engages in direct, beneficial interactions with the biological target.

Case Study 1: Fenebrutinib - Bruton's Tyrosine Kinase (BTK) Inhibition

-

Target: Bruton's Tyrosine Kinase (BTK)

-

Therapeutic Area: Multiple Sclerosis

-

Mechanism: Fenebrutinib is a non-covalent inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. In the development of fenebrutinib, a precursor compound suffered from high hepatotoxicity.[1] A critical step in overcoming this liability was the introduction of an oxetane ring to a piperazine (B1678402) moiety.[1][2] This modification lowered the pKa of the piperazine from 7.8 to 6.3, which was crucial for mitigating the toxicity.[1][2] Furthermore, the oxetane-containing compound demonstrated superior solubility and pharmacokinetic properties compared to all non-oxetane analogues.[2]

Case Study 2: PF-06821497 - Enhancer of Zeste Homolog 2 (EZH2) Inhibition

-

Target: Enhancer of Zeste Homolog 2 (EZH2)

-

Therapeutic Area: Oncology

-

Mechanism: EZH2 is a histone methyltransferase that is often dysregulated in cancer. The lead compound in this program was a potent EZH2 inhibitor but was hampered by poor metabolic stability and low solubility.[2] It was hypothesized that replacing a dimethylisoxazole group with a more sp3-rich analogue would improve these properties. The introduction of a methoxymethyl-oxetane substituent resulted in a compound (PF-06821497) with drastically improved metabolic and solubility profiles.[2] A co-crystal structure revealed that the oxetane substituent occupies a specific pocket in the EZH2 protein, engaging in favorable CH-π interactions with two tyrosine residues, thus directly contributing to binding affinity.[1][2]

| Compound | Target | IC50 / Ki | Key Contribution of Oxetane |

| Oxetane-containing ALDH1A inhibitor (6) | ALDH1A | IC50 = 0.08–0.25 µM | Improved metabolic stability and potency (vs. 0.9 µM for precursor)[6] |

| Fenebrutinib | BTK | - | Lowered pKa of piperazine, reducing toxicity and improving PK properties[1][2] |

| PF-06821497 (9) | EZH2 | - | Improved metabolic stability, solubility, and provided better fit into the protein pocket[1][2] |

| Ziresovir | RSV Fusion Protein | EC50 = 4 nM (cyclopropyl linker) vs. other linkers | Served as a conformational and basicity control element[1][2] |

| GDC-0349 | PI3K/mTOR | - | Reduced pKa and hERG inhibition (IC50 > 100 µM vs. 8.5 µM for precursor)[1][2] |

| Oxetanyl PRMT5 inhibitor (51) | PRMT5 | IC50 = 4.2 nM | Potent enzymatic inhibition and effective blocking of tumor cell proliferation[6] |

| GNE-555 (46) | mTOR | Ki = 1.5 nM | Enhanced mTOR potency and antiproliferative activity[6] |

Case Study 3: Taxol and Derivatives - Microtubule Stabilization

-

Target: Microtubules

-

Therapeutic Area: Oncology

-

Mechanism: Paclitaxel (Taxol) and its semi-synthetic derivatives, docetaxel (B913) and cabazitaxel, are among the most well-known oxetane-containing drugs.[6][8] Their mechanism of action involves binding to the β-tubulin subunit of microtubules, which disrupts the normal process of microtubule disassembly. This leads to the stabilization of microtubules, causing cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. The oxetane D-ring is a critical feature of the pharmacophore. Computational studies suggest it serves two main purposes: rigidifying the overall structure of the molecule and acting as a hydrogen bond acceptor with a threonine residue in the tubulin binding pocket.[3][8]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments relevant to the study of oxetane-containing compounds.

Protocol 1: Synthesis of a 3-(Bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis

This protocol describes a common method for synthesizing an oxetane building block.

-

Materials:

-

3-Bromo-2-(bromomethyl)propan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).

-

Solvent Addition: Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

-

Addition of Starting Material: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and CH₂Cl₂. Shake and separate the layers. Extract the aqueous layer again with CH₂Cl₂.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 3-(bromomethyl)oxetane.[12]

-

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by CYP enzymes.

-

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) containing an internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Pre-warm the mixture at 37 °C for 5 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[5]

-

dot graph [rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

subgraph "Preparation" { rank=same; A [label="Prepare Incubation Mixture:\nBuffer + Microsomes + Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pre-warm at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; A -> B; }

subgraph "Reaction" { rank=same; C [label="Initiate Reaction:\nAdd NADPH System", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Sample at Time Points\n(0, 5, 15, 30 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; C -> D -> E; }

subgraph "Quenching & Analysis" { rank=same; F [label="Quench with Acetonitrile\n+ Internal Standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Centrifuge to\nPellet Protein", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Analyze Supernatant\nby LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F -> G -> H; }

subgraph "Data Processing" { rank=same; I [label="Quantify Remaining\nParent Compound", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Calculate Half-life (t½)\n& Intrinsic Clearance (CLint)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I -> J; }

B -> C [lhead=cluster_Reaction]; E -> F [lhead=cluster_Quenching_Analysis]; H -> I [lhead=cluster_Data_Processing]; caption: "Experimental Workflow for Liver Microsomal Stability Assay."

Conclusion

Oxetane compounds exert their influence in biological systems primarily through the strategic modulation of the physicochemical properties of the molecules into which they are incorporated. Their role as a polar, metabolically robust, and conformationally defined bioisostere allows medicinal chemists to systematically address common liabilities in drug discovery, including poor solubility, metabolic instability, and off-target toxicities related to high basicity. As demonstrated by a growing number of clinical candidates and approved drugs, the thoughtful application of the oxetane motif is a powerful strategy for optimizing lead compounds into successful therapeutics. The continued development of novel synthetic methods to access diverse oxetane building blocks will undoubtedly further expand their application and impact in the field of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. tandfonline.com [tandfonline.com]

- 11. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 12. benchchem.com [benchchem.com]

Unraveling the Energetics and Reactivity of Oxetane-2-Carboxylic Acid: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-2-carboxylic acid, a unique four-membered heterocyclic compound, has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its strained oxetane (B1205548) ring imparts distinct conformational properties and reactivity, making it a valuable building block for novel therapeutics.[2][3] The incorporation of the oxetane motif can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability and aqueous solubility.[2] However, the inherent ring strain also contributes to its chemical instability, particularly its propensity to undergo isomerization into more stable lactone structures.[3][4][5] This technical guide provides an in-depth analysis of the theoretical and computational studies that have been instrumental in understanding the structure, stability, and reactivity of this compound.

Molecular Properties and Energetics

Computational chemistry plays a crucial role in elucidating the fundamental electronic and energetic properties of this compound.[1] Quantum chemical calculations provide insights into the molecule's stability, reactivity, and potential transformation pathways.[1] These theoretical investigations are essential for predicting its behavior in different chemical environments and for designing novel synthetic strategies.

A summary of key computed molecular properties for the (R)- and (S)-enantiomers of this compound is presented in Table 1. These parameters are critical for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.

| Property | (R)-Oxetane-2-carboxylic acid | (S)-Oxetane-2-carboxylic acid | Reference |

| Molecular Formula | C₄H₆O₃ | C₄H₆O₃ | [1][6] |

| Molecular Weight ( g/mol ) | 102.09 | 102.09 | [1][7] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | 46.53 Ų | [6][7] |

| LogP | -0.1401 | -0.1401 | [6][7] |

| Hydrogen Bond Acceptors | 2 | 2 | [6][7] |

| Hydrogen Bond Donors | 1 | 1 | [6][7] |

| Rotatable Bonds | 1 | 1 | [6][7] |

The Isomerization of this compound: A Spontaneous Transformation

A significant finding in the study of this compound is its inherent instability, leading to a spontaneous isomerization into a more stable lactone.[3][4] This transformation has profound implications for the synthesis, storage, and application of this compound.[3] Experimental observations have shown that this isomerization can occur even under mild conditions, such as storage at room temperature.[3][5]

Computational studies have been pivotal in elucidating the mechanism of this intramolecular ring-opening reaction.[1] The proposed mechanism, which does not require an external catalyst, involves the following steps:[3]

-

Intramolecular Protonation: The carboxylic acid group acts as an internal Brønsted acid, protonating the oxygen atom of the oxetane ring.

-

Intermediate Formation: This protonation leads to the formation of a dually activated intermediate, featuring a protonated oxetane ring and a deprotonated carboxylate group.

-

Nucleophilic Attack: The carboxylate then acts as a nucleophile, attacking one of the ring carbons and leading to the opening of the strained four-membered ring.

-

Lactone Formation: The final step involves the formation of the more thermodynamically stable five-membered lactone ring.

Detailed Methodologies: A Glimpse into the Computational Toolkit

While specific experimental protocols for the synthesis of this compound are detailed in the literature, this guide focuses on the computational methodologies employed in its theoretical investigation. A typical workflow for such studies is outlined below:

-

Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A conformational analysis is performed to identify the lowest energy conformers of the molecule. This is often carried out using molecular mechanics force fields.

-

Quantum Chemical Calculations: High-level quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are then employed to obtain accurate electronic structures and energies. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results.

-

Geometry Optimization and Frequency Calculations: The geometry of the molecule is optimized to find the minimum energy structure. Vibrational frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.

-

Transition State Search: To study the isomerization reaction, a search for the transition state structure is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, IRC calculations are performed to confirm that it connects the reactant (this compound) and the product (lactone) on the reaction pathway.

References

- 1. (2R)-oxetane-2-carboxylic acid | 2200583-25-9 | Benchchem [benchchem.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (864373-47-7) for sale [vulcanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

Conformational Analysis of the Oxetane Ring in Oxetane-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane (B1205548) motif has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. Oxetane-2-carboxylic acid, a key building block, presents a fascinating case study in conformational analysis due to the interplay of ring strain, puckering, and the influence of the carboxylic acid substituent. This technical guide provides an in-depth analysis of the conformational landscape of the oxetane ring in this compound. Drawing upon spectroscopic data from analogous compounds and theoretical calculations, we explore the puckered nature of the oxetane ring, the conformational preferences of the carboxylic acid group, and the experimental and computational methodologies employed in such analyses. While specific experimental data for this compound is limited, likely due to its inherent instability and propensity for isomerization, this guide offers a robust framework for understanding its conformational behavior.

Introduction to Oxetane Conformation

The four-membered oxetane ring is not planar but adopts a puckered conformation to alleviate torsional strain arising from eclipsing interactions between adjacent substituents. This puckering is a dynamic equilibrium between two equivalent puckered conformations, unless broken by substitution. The degree of puckering is often described by a puckering angle and a pseudo-rotation phase angle. For the parent, unsubstituted oxetane, gas-phase studies using microwave spectroscopy and electron diffraction have established a slightly puckered, non-planar structure.[1][2] The introduction of a substituent at the 2-position, as in this compound, is expected to influence the puckering of the ring and introduce distinct conformational isomers.[3]

Conformational Preferences of the Oxetane Ring

The puckered conformation of the oxetane ring in this compound can be described by the Cremer-Pople puckering coordinates. However, a simpler and more intuitive model involves two primary puckered conformations: the "envelope" and the "twist" (or "half-chair"). In 2-substituted oxetanes, the substituent can occupy either an axial or an equatorial position, leading to different energetic stabilities.

Key Conformational Considerations:

-

Ring Puckering: The oxetane ring interconverts rapidly between puckered conformations at room temperature. The energy barrier for this inversion is generally low.

-

Substituent Orientation: The carboxylic acid group at the C2 position can be oriented in either an axial or equatorial position relative to the mean plane of the ring. Generally, for steric reasons, the equatorial conformation is favored for larger substituents.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and the oxetane oxygen atom could influence the conformational equilibrium, potentially favoring a conformation that brings these groups into proximity. Computational studies on related systems suggest that such intramolecular interactions can play a significant role in determining the preferred geometry.[4][5]

The logical relationship between the planar and puckered states, and the influence of the substituent, is depicted in the following diagram:

Caption: Puckering and substituent orientation in the oxetane ring.

Quantitative Conformational Data

While a definitive X-ray crystal structure for this compound is not publicly available, structural data for the parent oxetane and other derivatives provide a basis for estimating its geometric parameters.

Table 1: Structural Parameters of Unsubstituted Oxetane (from Microwave Spectroscopy)

| Parameter | Value | Reference |

| r(C-O) | 1.448(5) Å | [1] |

| r(C-C) | 1.546(5) Å | [1] |

| ∠ CαOCα | 91.9(10)° | [1] |

| ∠ CαCβCα | 84.6(10)° | [1] |

| Puckering Angle | ~10.7° (at 90K) | [3] |

For this compound, computational modeling would be required to predict the precise bond lengths, angles, and dihedral angles for the different conformers. It is anticipated that the C2-C3 bond length may be slightly elongated due to the presence of the carboxylic acid group.

Experimental Protocols for Conformational Analysis

The conformational analysis of oxetane derivatives relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on the oxetane ring is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformation of the ring.

-

Nuclear Overhauser Effect (NOE): NOE experiments can provide information about the through-space proximity of protons. For example, NOE enhancements between the proton at C2 and protons on the same face of the ring would support a particular puckered conformation.

-

Solvent Effects: The conformational equilibrium can be influenced by the solvent.[6][7][8] Running NMR experiments in solvents of different polarity can provide insights into the nature of the intramolecular forces governing the conformation.

A general workflow for NMR-based conformational analysis is as follows:

Caption: Workflow for NMR-based conformational analysis.

Vibrational Spectroscopy (Infrared and Raman)

The far-infrared and Raman spectra of oxetanes exhibit low-frequency modes corresponding to the ring-puckering vibration.[9][10][11][12] The positions and intensities of these bands can be used to determine the potential energy surface for the puckering motion and the energy difference between conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.[13][14] Obtaining suitable crystals of this compound has proven challenging, likely due to its instability.[15][16] However, crystallographic data from derivatives can offer valuable insights into the preferred puckering of the ring.

Computational Chemistry

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for predicting the conformational landscape of this compound.[4][17]

-

Potential Energy Surface (PES) Scan: A relaxed PES scan can be performed by systematically varying the puckering coordinate to map out the energy profile of the ring inversion.

-

Geometry Optimization: Full geometry optimization of different starting conformations (e.g., axial and equatorial) can identify the lowest energy structures.

-

Frequency Calculations: Vibrational frequency calculations can confirm that the optimized structures are true minima on the potential energy surface and can be used to predict the vibrational spectra.

-

NMR Parameter Prediction: Theoretical chemical shifts and coupling constants can be calculated and compared with experimental data to validate the computed conformations.

The following diagram illustrates a typical computational workflow:

Caption: Workflow for computational conformational analysis.

Instability and Isomerization of this compound

A critical aspect of the chemistry of this compound is its propensity to isomerize to the corresponding γ-lactone.[15][16] This intramolecular rearrangement is thought to proceed via protonation of the oxetane oxygen by the carboxylic acid, followed by nucleophilic attack of the carboxylate. This inherent instability complicates experimental studies of its conformation, as the sample may degrade over time or under certain conditions (e.g., heating). Any experimental investigation must therefore be conducted under carefully controlled, mild conditions.

The proposed mechanism for this isomerization is outlined below:

Caption: Proposed mechanism for the isomerization to a γ-lactone.

Conclusion

The conformational analysis of the oxetane ring in this compound is a complex but important area of study for understanding the structure-activity relationships of oxetane-containing molecules. While direct experimental data is scarce, a combination of data from analogous compounds and computational modeling provides a strong basis for predicting its conformational behavior. The oxetane ring is expected to exist in a dynamic equilibrium of puckered conformations, with the equatorial orientation of the carboxylic acid group likely being favored. Future work to isolate and characterize stable derivatives or to perform in-depth computational studies will be crucial for a more complete understanding of this important medicinal chemistry building block. Researchers and drug development professionals should be mindful of the inherent instability of this compound when planning synthetic routes and biological assays.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mongoliajol.info [mongoliajol.info]

- 5. BJOC - Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols [beilstein-journals.org]

- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. DSpace [kb.osu.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Oxetane Ring: A Nexus of Strain and Reactivity in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered oxetane (B1205548) ring, a strained cyclic ether, has emerged from relative obscurity to become a cornerstone in modern organic synthesis and medicinal chemistry. Its unique combination of stability and reactivity, driven by significant ring strain, offers a powerful tool for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive exploration of the reactivity of the oxetane ring, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in harnessing its synthetic potential.

The Driving Force: Understanding Oxetane's Reactivity

The reactivity of the oxetane ring is fundamentally governed by its inherent ring strain, which is estimated to be approximately 106 kJ/mol (25.5 kcal/mol). This is comparable to the strain in cyclobutane (B1203170) and only slightly less than that of the highly reactive three-membered oxirane (epoxide) ring. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and torsional strain from eclipsing interactions. The relief of this strain provides a strong thermodynamic driving force for ring-opening reactions, making the oxetane ring susceptible to attack by a wide range of nucleophiles and electrophiles.

Electrophilic Activation: The Key to Unlocking Reactivity

Due to the relatively high basicity of the oxygen atom's lone pairs, the oxetane ring requires activation by an electrophile, typically a Brønsted or Lewis acid, to initiate ring-opening.[1][2] This coordination polarizes the C-O bonds, rendering the α-carbons highly susceptible to nucleophilic attack. The choice of Lewis acid can significantly influence the regioselectivity and stereoselectivity of the ring-opening reaction.

Ring-Opening Reactions: A Gateway to Molecular Diversity

The cleavage of the oxetane ring is the most synthetically valuable transformation, providing access to 1,3-difunctionalized acyclic compounds. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the oxetane ring and the nature of the incoming nucleophile.

Reactions with Nucleophiles

A vast array of nucleophiles can be employed to open the oxetane ring, leading to a diverse range of products.

-

N-Nucleophiles (Amines): The reaction of oxetanes with amines is a cornerstone for the synthesis of 3-aminoalcohols, which are prevalent motifs in pharmaceuticals. Lewis acids such as In(OTf)₃ are effective catalysts for this transformation.[3]

-

O-Nucleophiles (Alcohols, Water): Alcohols and water can act as nucleophiles, particularly under acidic conditions, to yield 3-alkoxyalcohols and 1,3-diols, respectively.

-

C-Nucleophiles (Organometallics, Cyanide): Organometallic reagents like Grignard reagents and organolithiums, as well as cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN), readily open the oxetane ring to form new carbon-carbon bonds.[3][4]

-